molecular formula C22H22ClN5 B2495186 3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-06-7

3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2495186
CAS No.: 902285-06-7
M. Wt: 391.9
InChI Key: LRPLFIKFXUZRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 3-position substitution: A 4-chlorophenyl group, contributing hydrophobic and electron-withdrawing properties.
  • 5-position substitution: An N-cycloheptylamine moiety, providing conformational flexibility and moderate lipophilicity.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5/c23-16-13-11-15(12-14-16)20-22-25-21(24-17-7-3-1-2-4-8-17)18-9-5-6-10-19(18)28(22)27-26-20/h5-6,9-14,17H,1-4,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPLFIKFXUZRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazoloquinazoline family, which has garnered attention due to its potential biological activities. This compound features a triazole ring fused to a quinazoline structure, a configuration that is often associated with various pharmacological effects, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula: C17H20ClN5
  • Molecular Weight: 335.83 g/mol

The structure includes a chlorophenyl group and a cycloheptyl amine group, contributing to its unique steric and electronic properties.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

  • Anticancer Activity
    • Studies have shown that triazoloquinazolines exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancer cells. The presence of specific substituents on the quinazoline ring influences their cytotoxicity levels.
    • In one study, derivatives of quinazolin-4(3H)-one linked to 1,2,3-triazoles demonstrated good cytotoxicity against breast cancer cell lines, with some compounds outperforming standard treatments like etoposide .
  • Mechanism of Action
    • The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Morphological studies using acridine orange/ethidium bromide staining and flow cytometry have confirmed that these compounds can trigger programmed cell death in treated cells .
    • Molecular docking studies suggest that these compounds may interact with the epidermal growth factor receptor (EGFR), specifically targeting the hydrophobic pocket within its active site .
  • Antimicrobial Properties
    • Quinazolinones are known for their antimicrobial activities. The biological assays indicate that derivatives of this class can exhibit both antibacterial and antifungal effects. This suggests potential applications in treating infections alongside their anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
3-(4-chlorophenyl)-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amineFluorine substitution on phenylEnhanced anticancer activity
3-(4-chlorophenyl)-N-cyclopropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amineCyclopropyl groupModerate cytotoxicity
3-(4-chlorobenzenesulfonyl)-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amineSulfonyl group additionImproved solubility and bioavailability

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study evaluating various triazoloquinazolines for anticancer efficacy:

  • Objective: To assess the cytotoxic effects on breast cancer cell lines.
  • Method: Compounds were synthesized and tested for IC50 values against MDA-MB-231 cells.
  • Findings: The compound showed an IC50 value significantly lower than standard chemotherapeutics (e.g., etoposide), indicating potent anticancer activity.

Case Study 2: Apoptosis Induction
A separate investigation focused on understanding how these compounds induce apoptosis:

  • Objective: To analyze morphological changes in treated cancer cells.
  • Method: Cells were treated with varying concentrations of the compound followed by staining assays.
  • Findings: Treated cells exhibited characteristic apoptotic features such as membrane blebbing and chromatin condensation.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Features Biological Activity (if reported) Reference
3-(4-Chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 4-Chlorophenyl (C6H4Cl), cycloheptylamine Not explicitly reported N/A
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., 4a-i, 5a-o) Thieno-triazolopyrimidine Fused thiophene ring; 1,2,4-oxadiazole or aryl substituents Low to moderate anticancer activity
[1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a-c) [1,2,3]Triazolo[1,5-a]quinazoline Nitro-, chloro-, or bromo-substituents at position 3 Low activity in NCI anticancer screening

Key Insight: The quinazoline core (vs. However, thieno-fused derivatives showed marginally better anticancer activity in vitro .

Substituent Effects at Position 3

Compound Name 3-Substituent Physicochemical Impact Reference
This compound 4-Chlorophenyl Hydrophobic, electron-withdrawing N/A
3-(Phenylsulfonyl)-N-(4-isopropylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl Polar, enhances solubility
3-(4-Nitrophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Nitrophenyl Strongly electron-withdrawing, polar

Amine Substituents at Position 5

Compound Name 5-Substituent Structural Impact Reference
This compound Cycloheptylamine Flexible aliphatic chain, moderate lipophilicity N/A
N-(4-Methylbenzyl)-3-((4-chlorophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylbenzyl Aromatic, bulky, less flexible
N-(3,4-Dimethoxyphenethyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethoxyphenethyl Electron-rich, polar

Key Insight : Cycloheptylamine’s aliphatic nature may enhance bioavailability compared to rigid aromatic substituents, which could hinder cellular uptake .

Research Findings and Implications

  • Anticancer Potential: While thieno-fused triazolopyrimidines showed superior activity, the target compound’s quinazoline core and substituents may target different pathways (e.g., kinase inhibition) .
  • Solubility vs. Activity Trade-off : Sulfonyl-containing analogs (e.g., ) exhibit higher solubility but reduced membrane permeability compared to chlorophenyl derivatives.
  • Structural Optimization : Hybridizing the cycloheptylamine group with electron-deficient aryl substituents (e.g., 4-chlorophenyl) could balance pharmacokinetics and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.